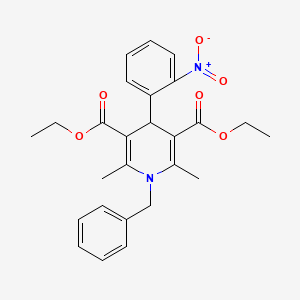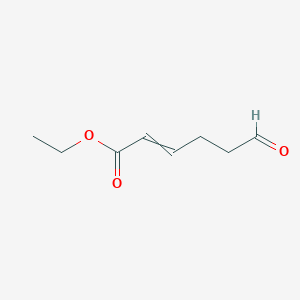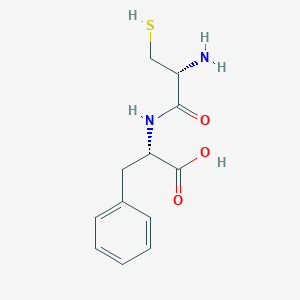
L-Cysteinyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinyl-L-phenylalanine is a dipeptide composed of the amino acids L-cysteine and L-phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-phenylalanine can be synthesized through peptide bond formation between L-cysteine and L-phenylalanine. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to ensure efficient synthesis and high product quality .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, leading to the formation of cystine derivatives.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of disulfide-linked cystine derivatives.
Reduction: Regeneration of free thiol groups in L-cysteine.
Substitution: Formation of acylated or alkylated derivatives of the peptide.
Applications De Recherche Scientifique
L-Cysteinyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of L-Cysteinyl-L-phenylalanine involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can participate in redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the phenylalanine moiety can interact with aromatic amino acid receptors and transporters, affecting neurotransmitter synthesis and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteinyl-L-tyrosine: Similar to L-Cysteinyl-L-phenylalanine but contains tyrosine instead of phenylalanine.
L-Cysteinyl-L-tryptophan: Contains tryptophan instead of phenylalanine.
L-Cysteinyl-L-leucine: Contains leucine instead of phenylalanine.
Uniqueness
This compound is unique due to the presence of both a thiol group and an aromatic ring, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a valuable compound for studying peptide chemistry and exploring potential therapeutic applications .
Propriétés
Numéro CAS |
72704-23-5 |
|---|---|
Formule moléculaire |
C12H16N2O3S |
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H16N2O3S/c13-9(7-18)11(15)14-10(12(16)17)6-8-4-2-1-3-5-8/h1-5,9-10,18H,6-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1 |
Clé InChI |
XZFYRXDAULDNFX-UWVGGRQHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B14460398.png)
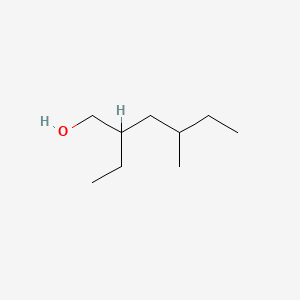
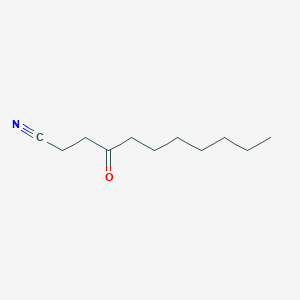
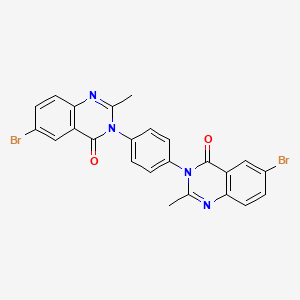

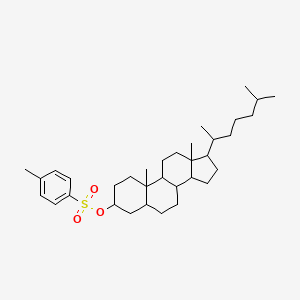
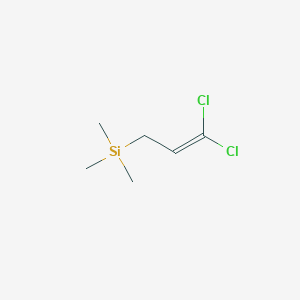
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)

![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)

